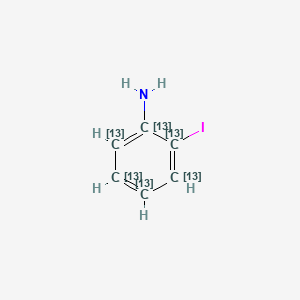

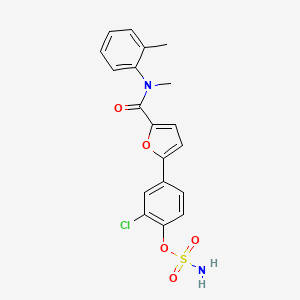

L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

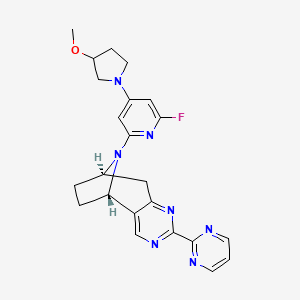

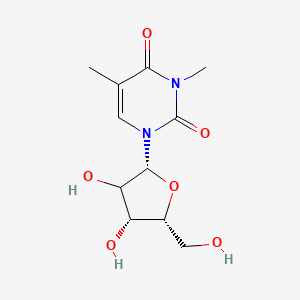

L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) es un derivado de la L-carnitina, un compuesto natural que juega un papel crucial en el metabolismo de los ácidos grasos

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) implica varios pasos. El paso inicial suele incluir la esterificación de la L-carnitina con ácido 3-dl-hidroxipalmitico. Esta reacción generalmente se lleva a cabo en presencia de un catalizador ácido fuerte, como el ácido sulfúrico, en condiciones de reflujo. El éster resultante se trata luego con ácido perclórico para formar la sal de perclorato.

Métodos de Producción Industrial

La producción industrial de este compuesto sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El producto final se purifica normalmente mediante técnicas de cristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El grupo éster se puede reducir para formar un alcohol.

Sustitución: El ion perclorato se puede sustituir con otros aniones en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan normalmente agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de nucleófilos como haluros o cianuros.

Productos Principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como patrón en química analítica.

Biología: Se estudia su papel en el metabolismo de los ácidos grasos y sus posibles efectos en la producción de energía celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades como las enfermedades cardiovasculares, los trastornos metabólicos y las enfermedades neurodegenerativas.

Industria: Se utiliza en la producción de suplementos dietéticos y como aditivo en alimentos funcionales.

Mecanismo De Acción

El mecanismo de acción de L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) implica su papel en el transporte de ácidos grasos de cadena larga a las mitocondrias. Este proceso es esencial para la β-oxidación de los ácidos grasos, que genera energía en forma de ATP. El compuesto interactúa con varios objetivos moleculares, incluidas las aciltransferasas de carnitina y los transportadores de membrana mitocondrial, para facilitar este proceso.

Comparación Con Compuestos Similares

Compuestos Similares

Acetil-L-carnitina: Otro derivado de la L-carnitina con un papel similar en el metabolismo de los ácidos grasos pero con efectos neuroprotectores adicionales.

Propionil-L-carnitina: Conocida por sus beneficios cardiovasculares y su papel en la mejora del flujo sanguíneo y la reducción del estrés oxidativo.

Singularidad

L-Carnitina(mono)-O-3-dl-hidroxipalmitoil-d3 (perclorato) es única debido a sus modificaciones estructurales específicas, que pueden mejorar su estabilidad y biodisponibilidad en comparación con otros derivados de L-carnitina. Esta singularidad la convierte en un compuesto valioso para aplicaciones terapéuticas específicas y la investigación científica.

Propiedades

Fórmula molecular |

C23H46ClNO9 |

|---|---|

Peso molecular |

519.1 g/mol |

Nombre IUPAC |

[(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |

InChI |

InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3; |

Clave InChI |

WGYVYANKACGYKU-PSSYEFKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O |

SMILES canónico |

CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

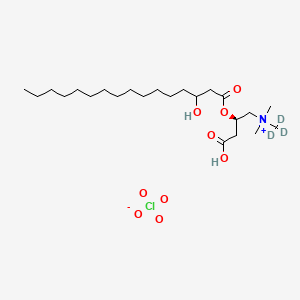

![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)